molecular formula C38H42O11 B13442970 [(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate

[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate

Cat. No.: B13442970
M. Wt: 674.7 g/mol
InChI Key: UJPINYTVMSLKRV-MEQHYWJYSA-N
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Description

[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[132114,602,1106,10013,17]nonadecan-3-yl] benzoate is a complex organic compound with a unique hexacyclic structure It is characterized by multiple stereocenters and functional groups, including acetyloxy, benzoyloxy, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate involves multiple steps, including the formation of the hexacyclic core and the introduction of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each step.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process would likely include purification steps such as chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The acetyloxy and benzoyloxy groups can be reduced to their corresponding alcohols.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the acetyloxy groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its multiple functional groups allow for diverse binding interactions.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure and functional groups may enable it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of [(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate involves its interaction with specific molecular targets. The acetyloxy and benzoyloxy groups may facilitate binding to enzymes or receptors, while the hydroxy groups could participate in hydrogen bonding. The compound’s hexacyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] acetate
  • [(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] propionate

Uniqueness

The uniqueness of [(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate lies in its specific combination of functional groups and stereochemistry. This combination imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C38H42O11

Molecular Weight

674.7 g/mol

IUPAC Name

[(1R,2S,3S,4R,6R,7S,8S,10S,11R,12R,13S,15R,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate

InChI

InChI=1S/C38H42O11/c1-19(2)37-28-21(4)36(42)25-18-20(3)27(43-22(5)39)38(25)33(45-32(41)24-16-12-9-13-17-24)34(6,48-38)29(44-31(40)23-14-10-8-11-15-23)26(36)30(37)47-35(7,46-28)49-37/h8-17,20-21,25-30,33,42H,1,18H2,2-7H3/t20-,21+,25-,26-,27-,28-,29-,30+,33+,34+,35+,36-,37-,38+/m0/s1

InChI Key

UJPINYTVMSLKRV-MEQHYWJYSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@]3([C@@H]([C@H]4[C@]5([C@@H]([C@@H]3[C@@H]([C@@]6([C@H]([C@@]2([C@H]1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C8=CC=CC=C8)O[C@@](O4)(O5)C)C(=C)C)C)O

Canonical SMILES

CC1CC2C3(C(C4C5(C(C3C(C6(C(C2(C1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C8=CC=CC=C8)OC(O4)(O5)C)C(=C)C)C)O

Origin of Product

United States

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